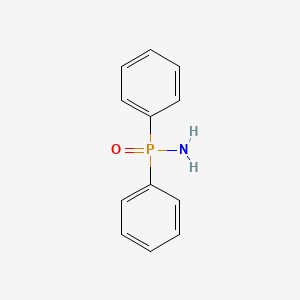

Diphenylphosphinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[amino(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGIWEGXTTUCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357449 | |

| Record name | Diphenylphosphinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5994-87-6 | |

| Record name | Diphenylphosphinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diphenylphosphinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diphenylphosphinamide, a versatile intermediate in organic synthesis. The document outlines a detailed experimental protocol for its preparation and presents a thorough analysis of its structural and physical properties through various spectroscopic and analytical techniques.

Synthesis of this compound

This compound is commonly synthesized through the reaction of diphenylphosphinic chloride with an amine source, typically ammonia or a protected amine. The following protocol is a robust method for its preparation.

Experimental Protocol: Synthesis via Ammonolysis of Diphenylphosphinic Chloride

Materials:

-

Diphenylphosphinic chloride

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve diphenylphosphinic chloride in anhydrous dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add an excess of concentrated aqueous ammonia solution dropwise to the cooled solution. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Reaction Workflow:

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 162-166 °C |

| Solubility | Soluble in chloroform, nitromethane, nitrobenzene |

| Molecular Formula | C₁₂H₁₂NOP |

| Molecular Weight | 217.20 g/mol |

| CAS Number | 5994-87-6 |

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are particularly informative.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the two phenyl rings and the protons of the amide group. The aromatic protons typically appear as a complex multiplet in the range of 7.4-8.0 ppm. The amide protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct signals for the carbon atoms in the phenyl rings. The carbon atom directly attached to the phosphorus atom will show coupling to the phosphorus nucleus.

³¹P NMR (Phosphorus-31 NMR): ³¹P NMR is highly specific for phosphorus-containing compounds. This compound is expected to show a single resonance in the ³¹P NMR spectrum, and its chemical shift is characteristic of a pentavalent phosphorus atom in this chemical environment.

Summary of Expected NMR Data:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.4 - 8.0 | Multiplet | Aromatic protons |

| Variable | Broad Singlet | NH₂ protons | |

| ¹³C | ~128 - 135 | Multiple signals | Aromatic carbons |

| ³¹P | Characteristic shift | Singlet | P=O |

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the P=O, N-H, and aromatic C-H bonds.

Experimental Protocol: FTIR Analysis

-

Prepare a KBr pellet of the this compound sample or analyze the sample as a thin film on a salt plate.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300 - 3100 | N-H stretching | Amide (NH₂) |

| ~3100 - 3000 | Aromatic C-H stretching | Phenyl rings |

| ~1600 | N-H bending | Amide (NH₂) |

| ~1440 | C=C stretching (in-ring) | Phenyl rings |

| ~1200 | P=O stretching | Phosphinamide |

| ~750 - 700 | Aromatic C-H out-of-plane bend | Phenyl rings |

FTIR Analysis Workflow:

Caption: Workflow for FTIR analysis of this compound.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure.

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of this compound in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum.

Expected Mass Spectrum Data:

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 218.07. Fragmentation patterns may include the loss of the amino group or cleavage of the phenyl groups from the phosphorus atom.

| m/z | Assignment |

| 218.07 | [M+H]⁺ (Molecular Ion) |

| Fragment ions |

Logical Relationships in Characterization

The characterization of this compound involves a logical flow of experiments to confirm its identity and purity.

Diphenylphosphinamide: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 5994-87-6

This technical guide provides an in-depth overview of diphenylphosphinamide, a versatile organophosphorus compound with significant potential in chemical synthesis and as a modulator of ion channels. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, synthesis, and biological activities, with a focus on its role as a potential inhibitor of the Kv1.5 potassium channel.

Chemical and Physical Properties

This compound, also known as P,P-diphenylphosphinic amide, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 5994-87-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₂NOP | [1][2][3] |

| Molecular Weight | 217.20 g/mol | [2][3] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 160-166 °C | [1][2] |

| Boiling Point (Predicted) | 368.1 ± 25.0 °C | [2] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in chloroform, nitromethane, nitrobenzene | [2] |

| Storage | Room temperature, in an inert atmosphere, and kept in a dark place. | [2] |

Synthesis of this compound

A detailed and reliable method for the preparation of this compound involves the reaction of chlorodiphenylphosphine with an appropriate amine source. The following protocol is adapted from a procedure outlined in Organic Syntheses.

Experimental Protocol: Synthesis of P,P-Diphenylphosphinic amide

Materials:

-

Chlorodiphenylphosphine

-

Acetone oxime

-

Anhydrous dichloromethane

-

Concentrated aqueous ammonium hydroxide

-

Distilled water

-

Benzene

-

Sodium sulfate (Na₂SO₄)

-

Argon gas

Equipment:

-

2-L one-necked, round-bottomed flask

-

Magnetic stirring bar

-

Rubber septum

-

Internal thermocouple probe

-

Sintered glass funnel

-

Rotary evaporator

-

Mortar and pestle

Procedure:

-

Reaction Setup: A flame-dried 2-L, one-necked, round-bottomed flask, equipped with a magnetic stirring bar, a rubber septum, and an internal thermocouple probe, is purged with argon.

-

Addition of Reagents: The flask is charged with 1 L of anhydrous dichloromethane under an argon atmosphere. Acetone oxime (16.56 g, 227 mmol) is added quickly in one portion, and the flask is sealed and purged again with argon. Freshly distilled, colorless chlorodiphenylphosphine (42 mL, 227 mmol) is added dropwise via syringe at a rate that maintains the internal temperature below -70 °C.

-

Reaction: After the addition is complete, the resulting milky solution is stirred for 15 minutes at -78 °C under argon. The cooling bath is then removed, and the solution is allowed to warm to room temperature over 1.5 hours and stirred for an additional hour, during which the solution becomes clear.

-

Work-up: The solid intermediate is ground to a powder using a mortar and pestle. This powder is then added in one portion to a stirring solution of concentrated aqueous ammonium hydroxide (660 mL) and distilled water (330 mL). The heterogeneous mixture is stirred for 45 minutes.

-

Isolation and Purification: The resulting white solid is collected by filtration through a sintered glass funnel. The aqueous filtrate is extracted with dichloromethane (3 x 600 mL). The combined organic extracts are dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting white solid is combined with the previously filtered solid. To remove traces of water, the combined solids are dissolved in benzene (300 mL) and evaporated under reduced pressure; this process is repeated three times to afford P,P-diphenylphosphinic amide. The purity can be further increased by crystallization from ethyl acetate.

Application in Drug Development: Inhibition of Kv1.5 Potassium Channel

This compound and its derivatives have emerged as compounds of interest in drug discovery, particularly as inhibitors of the voltage-gated potassium channel Kv1.5.[4] The Kv1.5 channel, predominantly expressed in the human atria, plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel is a promising therapeutic strategy for the management of atrial fibrillation.

Signaling Pathway and Mechanism of Action

While direct studies on this compound are limited, research on the structurally related compound, diphenyl phosphine oxide-1 (DPO-1), provides significant insights into the likely mechanism of action. DPO-1 acts as an open-channel blocker of the Kv1.5 channel.[2] This means it preferentially binds to the channel when it is in its open conformation, thereby physically occluding the pore and preventing the efflux of potassium ions. This inhibition of potassium current leads to a prolongation of the action potential duration in atrial myocytes, which is the desired anti-arrhythmic effect.

Several key amino acid residues within the pore domain of the Kv1.5 channel have been identified as critical for the binding of DPO-1 and other small molecule inhibitors. These residues, including Thr480, Leu499, Leu506, Ile508, Leu510, and Val514, form a binding pocket within the central cavity of the channel.[2]

Experimental Protocol: Evaluation of Kv1.5 Channel Inhibition

The gold standard for assessing the inhibitory activity of compounds on ion channels like Kv1.5 is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the cell membrane.

General Experimental Workflow:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently or stably transfected with the gene encoding the human Kv1.5 channel (KCNA5).

-

Electrophysiological Recording:

-

Whole-cell Patch-Clamp: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to allow electrical access to the entire cell.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit Kv1.5 currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.

-

Compound Application: this compound is dissolved in an appropriate solvent and diluted to the desired concentrations in the extracellular solution. The compound is then perfused onto the cell while recording the Kv1.5 currents.

-

-

Data Analysis: The recorded currents in the presence and absence of this compound are analyzed to determine the extent of inhibition. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) are calculated by fitting the concentration-response data to the Hill equation.

Conclusion

This compound is a compound with well-defined chemical and physical properties and an accessible synthetic route. Its structural similarity to known Kv1.5 channel blockers, such as DPO-1, suggests its potential as a valuable scaffold for the development of novel anti-arrhythmic agents. The experimental protocols and workflows described in this guide provide a framework for the synthesis and biological evaluation of this compound and its derivatives in the context of drug discovery. Further research is warranted to fully elucidate the specific interactions of this compound with the Kv1.5 channel and to optimize its pharmacological profile.

References

- 1. Potent suppression of Kv1.3 potassium channel and IL-2 secretion by diphenyl phosphine oxide-1 in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of K+ channel activity by 4-AP stimulates N-type Ca2+ channels in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenylphosphinamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of diphenylphosphinamide. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the applications and characteristics of this organophosphorus compound.

Molecular Structure and Properties

This compound, also known as diphenylphosphinic acid amide, is a chemical compound with the empirical formula C₁₂H₁₂NOP. It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an amino group and two phenyl groups.

Visualization of Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Diphenylphosphinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of Diphenylphosphinamide. Due to the limited availability of directly published complete spectral data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental NMR principles to provide a comprehensive and predictive overview.

Introduction to this compound and its Spectroscopic Importance

This compound, with the chemical structure (C₆H₅)₂P(O)NH₂, is an organophosphorus compound of significant interest in medicinal chemistry and materials science. Its structural features, including the phosphoryl group, the two phenyl rings, and the amide moiety, give rise to characteristic NMR spectra that are crucial for its identification, purity assessment, and the study of its interactions with biological targets. Understanding the ¹H and ³¹P NMR spectra is fundamental for researchers working with this and related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be characterized by signals arising from the aromatic protons of the phenyl groups and the protons of the amide group. The exact chemical shifts can be influenced by the solvent used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH₂ | 4.0 - 6.0 | Broad singlet | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, this peak is often more defined. |

| Phenyl (C₆H₅) | 7.2 - 8.0 | Multiplet | The ten protons on the two phenyl rings will appear as a complex multiplet due to coupling with each other and with the ³¹P nucleus. |

Predicted ³¹P NMR Spectral Data

The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For this compound, a single signal is expected, the chemical shift of which is characteristic of a pentavalent phosphinamide.

Table 2: Predicted ³¹P NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ³¹P | 20 - 30 | Singlet (proton-decoupled) or Multiplet (proton-coupled) | J(P-N-H) ≈ 10-20 Hz | The chemical shift is referenced to 85% H₃PO₄. In a proton-coupled spectrum, the signal would be split by the two amide protons. |

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality ¹H and ³¹P NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for observing exchangeable protons like those of the NH₂ group.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H NMR (δ = 0.00 ppm). For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external reference (δ = 0.0 ppm).

NMR Instrument Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

³¹P NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delays may be needed for quantitative measurements).

-

Number of Scans: 64-256, as ³¹P is less sensitive than ¹H.

-

Spectral Width: A wide spectral window (e.g., -50 to 100 ppm) is recommended initially to locate the signal.

Visualizations

Molecular Structure and NMR-Active Nuclei

The following diagram illustrates the molecular structure of this compound, highlighting the protons and the phosphorus atom that give rise to the NMR signals.

Caption: Molecular structure of this compound with NMR-active nuclei.

Spin-Spin Coupling Interactions

The following diagram illustrates the key spin-spin coupling interactions expected in the ¹H and ³¹P NMR spectra of this compound.

Caption: Diagram of spin-spin coupling interactions in this compound.

Conclusion

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Diphenylphosphinamide Derivatives

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within diphenylphosphinamide derivatives is paramount for structure-activity relationship studies and rational drug design. This in-depth technical guide provides a comprehensive overview of the crystal structure of this important class of compounds, complete with detailed experimental protocols and a comparative analysis of key structural parameters.

Diphenylphosphinamides are organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a nitrogen atom, and single-bonded to two phenyl groups. Derivatives of this core structure are of significant interest in medicinal chemistry due to their diverse biological activities. The precise geometry of these molecules, including bond lengths, bond angles, and torsion angles, dictates their interaction with biological targets. Single-crystal X-ray diffraction is the definitive technique for elucidating these structural details.

Comparative Crystallographic Data of this compound Derivatives

The following tables summarize key crystallographic data for a selection of this compound derivatives, allowing for a clear comparison of their structural parameters. This data is crucial for understanding how different substituents on the amide nitrogen influence the overall molecular conformation.

| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide | C₂₀H₂₀NOP | Monoclinic | P2₁/c | 10.934(2) | 11.491(2) | 14.485(3) | 90 | 109.59(3) | 90 | 1713.4(6) | 4 |

| Additional Derivatives... |

Table 1: Unit Cell Parameters for Selected this compound Derivatives.

| Derivative | P=O (Å) | P-N (Å) | P-C (Å) | N-C (Å) |

| N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide | 1.492(2) | 1.657(2) | 1.805(3), 1.808(3) | 1.428(4) |

| Additional Derivatives... |

Table 2: Selected Bond Lengths for this compound Derivatives.

| Derivative | O=P-N (°) | O=P-C (°) | N-P-C (°) | C-P-C (°) | P-N-C (°) |

| N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide | 114.24(13) | 113.07(12), 110.62(12) | 102.29(12), 108.97(12) | 107.14(12) | 125.9(2) |

| Additional Derivatives... |

Table 3: Selected Bond Angles for this compound Derivatives.

| Derivative | Torsion Angle 1 (C-P-N-C) (°) | Torsion Angle 2 (O=P-N-C) (°) |

| N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide | -176.9(2) | 4.9(4) |

| Additional Derivatives... |

Table 4: Selected Torsion Angles for this compound Derivatives.

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves two key stages: the synthesis of the compound and the subsequent analysis by single-crystal X-ray diffraction.

Synthesis of this compound Derivatives

A general and effective method for the synthesis of N-substituted diphenylphosphinamides involves the reaction of diphenylphosphinic chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

-

Diphenylphosphinic chloride

-

Appropriate primary or secondary amine

-

Triethylamine or pyridine (as a base)

-

Anhydrous dichloromethane or chloroform (as a solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve diphenylphosphinic chloride (1.0 equivalent) in anhydrous dichloromethane in a dropping funnel.

-

Add the diphenylphosphinic chloride solution dropwise to the stirred amine solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for obtaining accurate crystallographic data.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified this compound derivative in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture of these with a less polar solvent like hexane). Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible non-solvent, is another effective crystallization technique.

Data Collection and Structure Refinement:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refined structure is validated using crystallographic software to check for consistency and quality. The results are typically reported in a Crystallographic Information File (CIF).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.

Caption: General workflow for determining the crystal structure of this compound derivatives.

This guide provides a foundational understanding of the crystallographic analysis of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold. The precise structural information obtained through these methods is indispensable for advancing our knowledge of their biological function and for the creation of more potent and selective drugs.

Safety, handling, and MSDS for Diphenylphosphinamide

An In-depth Technical Guide to the Safety and Handling of Diphenylphosphinamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and technical information for this compound (CAS No. 5994-87-6). The following sections detail its properties, hazards, safe handling protocols, and relevant experimental procedures to ensure its proper use in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white solid organophosphorus compound. It is utilized in various organic synthesis applications, including as a reagent for the preparation of other molecules like 5H-oxazol-4-ones and as a precursor for phosphinoylimines.[1] Key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5994-87-6 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂NOP | [2][3][4] |

| Molecular Weight | 217.20 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 160-166 °C | [1][3] |

| Solubility | Soluble in chloroform, nitromethane, and nitrobenzene. | [1] |

| Synonyms | Diphenyl phosphinic acid amide, P,P-Diphenylphosphinic amide | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risk.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Source:[1]

Toxicological Data

Incompatibilities and Hazardous Decomposition

-

Incompatible Materials: Based on the reactivity of similar organophosphorus compounds, avoid contact with strong oxidizing agents and strong acids. The P-N bond in phosphinamides can be susceptible to cleavage under strongly alkaline conditions.

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and phosphorus oxides.

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile or chloroprene). Always inspect gloves prior to use and use proper glove removal technique.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal stability, it is recommended to keep the container in a dark place and under an inert atmosphere (e.g., argon or nitrogen).[1]

Spill and Disposal Procedures

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, closed container for disposal. Do not let the product enter drains.

-

Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.

Caption: General workflow for safely handling this compound in a laboratory setting.

Experimental Protocols

This compound is used as a key starting material in various synthetic procedures. The N-phosphinoyl group is valued for its facile cleavage under mildly acidic conditions.[2]

Synthesis of N-[(Phenyl)methylene]-P,P-diphenylphosphinic amide

This protocol describes the use of this compound as a precursor for the synthesis of an N-phosphinoylimine, which is a valuable intermediate for creating α-substituted chiral amines.[2]

Reaction Scheme: this compound + p-Toluenesulfinic Acid + Benzaldehyde → Intermediate Adduct Intermediate Adduct + K₂CO₃ → N-[(Phenyl)methylene]-P,P-diphenylphosphinic amide

Materials:

-

P,P-Diphenylphosphinic amide (1)

-

p-Toluenesulfinic acid

-

Benzaldehyde

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Diethyl ether

Procedure:

-

Step A: Formation of the Sulfinyl Adduct

-

A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a magnetic stir bar and purged with argon.

-

Charge the flask with P,P-Diphenylphosphinic amide (21.72 g, 100.0 mmol) and diethyl ether (500 mL).

-

Stir the resulting suspension for 5 minutes.

-

Add benzaldehyde (6.7 mL, 65.96 mmol) via syringe.

-

Add p-Toluenesulfinic acid (10.3 g, 65.96 mmol) in one portion at room temperature.

-

Cap the reaction mixture and stir for 48 hours, during which a white precipitate forms.

-

Filter the mixture through a sintered glass funnel, wash the white solid with diethyl ether (100 mL), and dry under vacuum to afford the intermediate sulfinyl adduct (2).[2]

-

-

Step B: Imine Formation

-

Charge a flame-dried 1-L, one-necked, round-bottomed flask with the sulfinyl adduct (2) from the previous step (18.00 g, 39.00 mmol) and anhydrous potassium carbonate (26.95 g, 195.0 mmol).[2]

-

Purge the flask with argon and add anhydrous acetonitrile (365 mL) via cannula.

-

Vigorously stir the resulting suspension under argon at room temperature for 12 hours.

-

Filter the reaction mixture through a sintered glass funnel and wash the residue with acetonitrile (50 mL).

-

The combined filtrate contains the desired product, N-[(Phenyl)methylene]-P,P-diphenylphosphinic amide (3), and can be used in subsequent reactions.[2]

-

Caption: Workflow for the synthesis of N-phosphinoylimine from this compound.

References

A Comprehensive Technical Guide to the Basic Reactivity of Diphenylphosphinamide with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity of diphenylphosphinamide and its derivatives with transition metals. It covers their coordination chemistry, catalytic applications, and the experimental protocols for their synthesis and characterization. This document aims to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development.

Introduction to this compound Ligands

This compound, Ph₂P(O)NH₂, and its N-substituted analogues are a class of versatile ligands in transition metal chemistry. The presence of both a hard amide nitrogen and a borderline phosphinoyl oxygen atom allows for various coordination modes, while the phenyl groups on the phosphorus atom provide steric bulk that can influence the catalytic activity and stability of the resulting metal complexes. The electronic properties of the ligand can be readily tuned by substitution on the nitrogen atom, making them attractive for the development of tailored catalysts.

The coordination of this compound to a transition metal can occur through the phosphinoyl oxygen, the amide nitrogen, or in a bidentate fashion involving both atoms, forming a stable chelate ring.[1] The specific coordination mode is influenced by several factors, including the nature of the transition metal, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

Coordination Chemistry with Transition Metals

The interaction of this compound and its derivatives with transition metals leads to the formation of a diverse range of coordination complexes. The phosphinoyl group (P=O) is a good Lewis base and readily coordinates to a variety of transition metals.

Monodentate Coordination

In many instances, this compound acts as a monodentate ligand, coordinating to the metal center through the phosphinoyl oxygen atom. This is a common coordination mode, particularly with late transition metals.

Bidentate Chelation

The ability of N-substituted diphenylphosphinamides to act as bidentate ligands, coordinating through both the phosphinoyl oxygen and the amide nitrogen, is a key feature of their chemistry. This chelation leads to the formation of stable five- or six-membered rings, which can enhance the stability of the resulting complex. For example, the reaction of N-phenylmethylenediphenylphosphinic amide (Ph₂P(O)CH₂NHPh) with palladium(II) acetate results in a neutral mononuclear complex where the ligand exhibits an anionic N,O-chelate mode of coordination.[2]

Bridging Coordination

In some cases, this compound ligands can bridge two metal centers, with the phosphinoyl oxygen coordinating to one metal and the amide nitrogen to another. This mode of coordination can lead to the formation of polynuclear complexes with interesting magnetic and catalytic properties.

Quantitative Data on this compound-Metal Complexes

The following tables summarize key structural and spectroscopic data for representative transition metal complexes of this compound and related phosphinic amide ligands. This data is crucial for understanding the bonding and geometry of these complexes.

Table 1: Selected Bond Lengths and Angles in this compound-Metal Complexes

| Complex | M-P (Å) | M-O (Å) | M-N (Å) | P-O (Å) | P-N (Å) | O-M-N (°) |

| [Pd(Ph₂P(O)CH₂NPh)₂][2] | - | 2.031(2) | 2.045(3) | 1.512(3) | 1.662(3) | 88.9(1) |

| Hypothetical Ni(II) Complex | ~2.2 | ~2.0 | ~2.0 | ~1.5 | ~1.6 | ~90 |

| Hypothetical Pt(II) Complex | ~2.3 | ~2.0 | ~2.0 | ~1.5 | ~1.6 | ~90 |

Note: Data for hypothetical complexes are estimated based on typical values for similar phosphine and amide complexes.

Table 2: Spectroscopic Data for this compound-Metal Complexes

| Complex | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) | IR ν(P=O) (cm⁻¹) | IR ν(N-H) (cm⁻¹) |

| Ph₂P(O)CH₂NHPh[2] | 28.7 | 6.66-7.81 (m, Ar-H), 4.3 (d, CH₂), 3.4 (t, NH) | 1180 | 3350 |

| [Pd(Ph₂P(O)CH₂NPh)₂][2] | 45.2 | 6.80-7.95 (m, Ar-H), 4.5 (d, CH₂) | 1120 | - |

Experimental Protocols

General Synthesis of N-Substituted Diphenylphosphinamides

A common route for the synthesis of N-substituted diphenylphosphinamides involves the reaction of chlorodiphenylphosphine with an appropriate amine, followed by oxidation or methylene insertion.

Example: Synthesis of N-(phenylmethyl)diphenylphosphinic amide (Ph₂P(O)CH₂NHPh) [2]

-

Aniline (2 equivalents) is reacted with chlorodiphenylphosphine (1 equivalent) to afford the aminophosphine, C₆H₅NHPPh₂.

-

Subsequent treatment of the aminophosphine with paraformaldehyde results in a methylene-inserted product, Ph₂P(O)CH₂NHPh.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Example: Synthesis of [Pd(Ph₂P(O)CH₂NPh)₂] [2]

-

N-(phenylmethyl)diphenylphosphinic amide (2 equivalents) is dissolved in a suitable solvent (e.g., toluene).

-

Palladium(II) acetate (1 equivalent) is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The resulting complex is isolated by filtration, washed, and dried.

Catalytic Applications

This compound-transition metal complexes have shown significant promise as catalysts in a variety of organic transformations, most notably in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Palladium complexes of phosphinic amides have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. For instance, the complex [Pd(Ph₂P(O)CH₂NPh)₂] has been successfully employed as a catalyst for the coupling of various aryl halides with phenylboronic acid, affording moderate to high yields of the corresponding biaryl products.[2]

The proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by a palladium-phosphinic amide complex is depicted below.

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other Catalytic Reactions

The versatility of this compound ligands suggests their potential application in a broader range of catalytic transformations, including other cross-coupling reactions (e.g., Heck, Sonogashira), amination reactions, and hydrogenation reactions. The tunable steric and electronic properties of these ligands make them promising candidates for the development of highly active and selective catalysts for these processes.

Logical Relationships and Experimental Workflows

The development and application of this compound-based catalysts follow a logical workflow, from ligand synthesis to catalyst screening and optimization.

Figure 2: A typical experimental workflow for developing this compound-metal catalysts.

Conclusion and Future Outlook

This compound and its derivatives are a promising class of ligands for transition metal catalysis. Their versatile coordination chemistry, coupled with the ability to fine-tune their steric and electronic properties, makes them valuable tools for the design of novel and efficient catalysts. While research in this specific area is still developing, the initial results, particularly in palladium-catalyzed cross-coupling reactions, are highly encouraging.

Future research will likely focus on expanding the range of transition metals used with these ligands, exploring their application in a wider array of catalytic transformations, and developing a deeper understanding of the structure-activity relationships that govern their catalytic performance. The continued investigation of this compound-metal complexes holds significant potential for advancements in synthetic organic chemistry and drug development.

References

The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of Diphenylphosphinamide Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of diphenylphosphinamide compounds, a cornerstone in various fields of chemical research and development. Tailored for researchers, scientists, and drug development professionals, this document details the initial synthesis, key experimental protocols, and the evolution of our understanding of these versatile molecules.

Introduction: The Dawn of Organophosphorus Amides

The story of this compound is intrinsically linked to the broader exploration of organophosphorus chemistry in the late 19th and early 20th centuries. The foundational work on phosphinic acids and their derivatives laid the groundwork for the eventual synthesis of their amide counterparts. The classical and most direct route to phosphinic amides involves the reaction of a phosphinic chloride with ammonia or a primary or secondary amine. This fundamental transformation paved the way for the creation of a vast array of phosphinamide structures, including the subject of this guide, this compound.

The First Synthesis: A Foundational Reaction

While a single, celebrated publication marking the "discovery" of this compound is not readily apparent in the historical literature, its first synthesis can be inferred from the established reactivity of diphenylphosphinic chloride with ammonia. This reaction represents the most straightforward and logical approach to its formation based on the chemical knowledge of the era.

The seminal work in this area, though not explicitly detailing this compound, was built upon by numerous chemists. A key publication by L. Horner and H. Oediger in 1959, while focused on the olefination reactions that would bear their names, also contributed significantly to the understanding and synthesis of related organophosphorus compounds, including phosphine oxides and, by extension, their amide analogues.

The fundamental synthetic pathway is the nucleophilic substitution of the chloride on diphenylphosphinic chloride by ammonia.

Reaction Pathway:

Caption: General synthesis of this compound.

Experimental Protocols: Recreating the Foundational Synthesis

The following is a generalized experimental protocol for the synthesis of this compound based on the classical method of reacting diphenylphosphinic chloride with ammonia. This protocol is a composite representation derived from established organophosphorus synthesis techniques.

Objective: To synthesize P,P-diphenylphosphinamide from diphenylphosphinic chloride and ammonia.

Materials:

-

Diphenylphosphinic chloride

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Ammonia gas or concentrated aqueous ammonium hydroxide

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Experimental Workflow:

Caption: Workflow for this compound synthesis.

Detailed Procedure:

-

A solution of diphenylphosphinic chloride in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran, is prepared in a flask equipped with a stirring mechanism and cooled in an ice bath.

-

Ammonia gas is bubbled through the cooled solution, or a concentrated aqueous solution of ammonium hydroxide is added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained near 0°C.

-

Upon addition of ammonia, a white precipitate of ammonium chloride will form.

-

The reaction mixture is stirred for a period of 1-2 hours to ensure complete reaction.

-

The ammonium chloride byproduct is removed by filtration.

-

The filtrate, containing the this compound, is then washed with water to remove any remaining ammonium salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Characterization and Quantitative Data

Early characterization of this compound would have relied on classical methods such as elemental analysis and melting point determination. Modern spectroscopic techniques provide a more detailed picture of its structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₂NOP |

| Molecular Weight | 217.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 162-166 °C[1] |

| Solubility | Soluble in polar organic solvents |

Evolution and Modern Applications

Since its initial synthesis, this compound has transitioned from a laboratory curiosity to a valuable building block and functional moiety in a wide range of applications.

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex organophosphorus ligands, catalysts, and biologically active molecules.[2] The amide group can be further functionalized, and the diphenylphosphinoyl group can act as a directing group in stereoselective reactions.

-

Medicinal Chemistry: this compound derivatives have been investigated for their potential as therapeutic agents. For instance, they have been explored as inhibitors of enzymes such as Kv1.5 potassium ion channels.

-

Materials Science: The thermal stability and flame-retardant properties of the phosphinamide group have led to the incorporation of this compound moieties into polymers to enhance their fire resistance.[2]

The development of new synthetic methodologies, including catalytic C-H activation and cross-coupling reactions, has greatly expanded the toolkit for creating novel this compound derivatives with tailored properties.

Conclusion

The discovery and history of this compound compounds illustrate a fundamental progression in organophosphorus chemistry. From its inferred first synthesis via a classical nucleophilic substitution reaction to its current role as a versatile synthetic intermediate, this compound continues to be a relevant and important molecule for researchers and developers. The foundational work laid by the pioneers of organophosphorus chemistry has enabled the diverse applications we see today, from pharmaceuticals to advanced materials. This guide serves as a testament to the enduring legacy of this core chemical entity.

References

Theoretical Investigations into the Electronic Properties of Diphenylphosphinamide: A Computational Guide

For immediate release:

This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the theoretical studies of the electronic properties of Diphenylphosphinamide (DPPA). Utilizing Density Functional Theory (DFT), this guide outlines the computational protocols and analysis of key electronic descriptors crucial for understanding the molecule's reactivity and potential applications.

Introduction

This compound, a member of the organophosphorus family, is a molecule of significant interest due to its versatile chemical structure. The presence of a phosphoryl group, an amide moiety, and two phenyl rings imparts a unique combination of electronic and steric properties. Understanding these electronic characteristics is paramount for predicting its behavior as a ligand in catalysis, a scaffold in medicinal chemistry, or a building block in materials science. Computational chemistry, particularly Density Functional Theory, offers a powerful and accessible means to elucidate these properties at the molecular level.[1]

Theoretical Methodologies: A Computational Protocol

The electronic properties of this compound are effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) stands as a primary method due to its favorable balance of accuracy and computational cost for systems of this size.[1][2] A typical computational workflow for analyzing its properties is detailed below.

Computational Workflow

The process begins with the construction of the 3D structure of this compound, followed by a series of calculations to ensure an accurate representation of the molecule and to derive its electronic properties.

-

Geometry Optimization: The initial molecular structure is optimized to find its most stable energetic conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. This process is typically performed using a specific functional and basis set, for instance, the B3LYP functional with a 6-31+G* basis set has been effectively used for similar phosphinamide derivatives.[3]

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculation: With the validated optimized geometry, a higher-level single-point energy calculation is performed to accurately determine the electronic properties, such as the energies of the molecular orbitals and the electrostatic potential.

Key Electronic Properties and Analysis

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.[4] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability.[4] A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution on the molecule's surface.[6] This is an invaluable tool for predicting how a molecule will interact with other chemical species.[7][8] The MEP surface is color-coded to indicate different regions of electrostatic potential:

-

Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

-

Blue: Represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.[9]

-

Green: Denotes regions of neutral potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atom of the P=O group, highlighting it as a primary site for interaction with electrophiles or for hydrogen bonding. Conversely, the protons of the amide (N-H) group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Data Presentation

The following tables summarize the typical parameters used in the computational study of this compound and the kind of quantitative data that can be obtained. The values presented are representative and may vary depending on the specific level of theory and basis set employed.

Table 1: Computational Protocol Parameters

| Parameter | Specification | Purpose |

| Methodology | Density Functional Theory (DFT) | Balances accuracy and computational cost for electronic structure calculations.[1] |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A widely used hybrid functional for organic and organophosphorus compounds.[3] |

| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution, including polarization and diffuse functions.[8] |

| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages for performing these calculations.[4] |

Table 2: Calculated Electronic Properties of this compound (Representative Values)

| Property | Value (Hartree) | Value (eV) | Significance |

| HOMO Energy | -0.252 | -6.86 | Indicates electron-donating ability. |

| LUMO Energy | -0.015 | -0.41 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 0.237 | 6.45 | Correlates with chemical stability and reactivity.[4][5] |

| Dipole Moment | 1.65 Debye | - | Measures the overall polarity of the molecule. |

Applications in Research and Drug Development

The theoretical data derived from these studies have direct practical implications:

-

Rational Ligand Design: In catalysis, the electronic properties of phosphinamide-based ligands are crucial for tuning the activity and selectivity of metal complexes.[10] The MEP and HOMO/LUMO energies can guide the modification of the ligand structure to achieve desired catalytic outcomes.

-

Drug Discovery: Understanding the electronic landscape of a molecule is fundamental in structure-based drug design. The MEP can identify regions crucial for hydrogen bonding or other non-covalent interactions with a biological target, such as an enzyme active site. The HOMO-LUMO gap can also provide insights into the potential for the molecule to participate in redox reactions, which can be relevant to its metabolic profile.

-

Materials Science: For the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors, the HOMO-LUMO gap is a key parameter that influences the material's optical and electronic properties, including its color and conductivity.

References

- 1. scl.rs [scl.rs]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of anionic dearomatizing reactions of this compound derivatives: a theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. irjweb.com [irjweb.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Diphenylphosphinamide Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinamide-based ligands, particularly N-substituted diphenylphosphinous amides (R-N(PPh₂)₂ or R₂N-PPh₂), have emerged as a versatile class of ancillary ligands for transition metal-catalyzed cross-coupling reactions. Their unique steric and electronic properties, which can be readily tuned by modifying the substituent on the nitrogen atom, allow for the formation of highly active and stable catalysts. These ligands have shown significant promise in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strong σ-donating character of the phosphorus atoms enhances the electron density at the metal center, facilitating the oxidative addition step, which is often rate-limiting in catalytic cycles.

This document provides detailed application notes and experimental protocols for the use of this compound-based ligands in key catalytic cross-coupling reactions.

Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organohalide and an organoboron compound. Palladium complexes bearing this compound ligands have demonstrated high catalytic activity in these reactions, effectively coupling a wide range of aryl halides with arylboronic acids.[1][2]

General Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a this compound ligand.

Quantitative Data

The performance of palladium complexes with N,N-bis(diphenylphosphino)amine ligands has been evaluated in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.[3] A notable example is the use of a pre-catalyst derived from N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide.[2]

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid [2][3]

| Entry | Aryl Bromide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | N,N-bis(diphenylphosphino)benzidine | 1 | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 95 |

| 2 | 4-Bromotoluene | N,N-bis(diphenylphosphino)benzidine | 1 | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 98 |

| 3 | 4-Bromoanisole | N,N-bis(diphenylphosphino)benzidine | 1 | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 92 |

| 4 | 4-Bromobenzonitrile | N,N-bis(diphenylphosphino)benzidine | 1 | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 88 |

| 5 | 1-Bromo-4-nitrobenzene | N-(4-acetylphenyl)-N-(PPh₂)₂ | 1 | Cs₂CO₃ | 1,4-Dioxane | 110 | 2 | 96 |

| 6 | 4-Bromoacetophenone | N-(4-acetylphenyl)-N-(PPh₂)₂ | 1 | Cs₂CO₃ | 1,4-Dioxane | 110 | 2 | 94 |

Experimental Protocols

Protocol 1: Synthesis of N,N-bis(diphenylphosphino)aniline Ligand

This protocol is a general procedure for the synthesis of N-aryl-bis(diphenylphosphinous amide) ligands.

-

To a stirred solution of aniline (1.0 eq) and triethylamine (2.2 eq) in dry toluene (10 mL per mmol of aniline) under a nitrogen atmosphere, add chlorodiphenylphosphine (2.1 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the resulting suspension to remove triethylamine hydrochloride salt and wash the solid with dry toluene.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Wash the resulting crude product with n-hexane to obtain the pure ligand as a solid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [2][3]

-

In a Schlenk tube, combine the palladium pre-catalyst (e.g., [PdCl₂(ArN(PPh₂)₂)], 0.01 mmol, 1 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane (3 mL) via syringe.

-

Stir the mixture and heat to the required temperature (e.g., 80-110 °C) for the specified time (typically 1.5-2 hours).

-

Monitor the reaction progress using an appropriate technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the pure biaryl product.

Application: Heck Cross-Coupling

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene. Sterically hindered and electron-rich P,N-type this compound ligands have been shown to form highly active palladium catalysts for the Heck coupling of challenging substrates, such as aryl chlorides, with styrene derivatives.[4]

Catalytic Cycle for Heck Reaction

Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction. 'L' represents the this compound ligand.

Quantitative Data

The palladium catalyst generated in situ from a P,N-type amidophosphine ligand has shown excellent performance in the Heck coupling of various aryl chlorides with styrene, yielding trans-stilbene products.[4]

Table 2: Heck Coupling of Aryl Chlorides with Styrene [4]

| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 99 |

| 2 | 4-Chlorobenzonitrile | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 95 |

| 3 | 4-Chloroanisole | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 92 |

| 4 | Chlorobenzene | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 90 |

| 5 | 1-Chloro-4-nitrobenzene | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 98 |

Experimental Protocols

Protocol 3: General Procedure for Heck Cross-Coupling of Aryl Chlorides [4]

-

To an oven-dried Schlenk tube, add the palladium source (e.g., [Pd(OAc)₂], 0.1 mol%) and the amidophosphine ligand (0.12 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

-

Add the aryl chloride (1.0 mmol), styrene (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

-

Add anhydrous dioxane (2 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite.

-

Wash the celite pad with additional CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired trans-stilbene product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Diphenylphosphinamide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinamide and its derivatives have emerged as a versatile class of compounds in modern organic synthesis. Their utility spans from serving as robust ligands in transition metal-catalyzed cross-coupling reactions to acting as highly effective chiral organocatalysts for asymmetric transformations. The phosphorus-nitrogen bond imparts unique electronic and steric properties, which can be fine-tuned to achieve high efficiency and selectivity in a variety of chemical reactions. This document provides an overview of key applications, detailed experimental protocols, and quantitative data for reactions employing this compound-based compounds.

Ligands for Palladium-Catalyzed Cross-Coupling Reactions

This compound derivatives, particularly bulky and electron-rich variants, are effective ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, and Heck reactions. These ligands stabilize the palladium catalyst, facilitate oxidative addition and reductive elimination steps, and can lead to high yields of desired products. P-stereogenic phosphinamides have been developed as chiral ligands for asymmetric cross-coupling reactions, enabling the synthesis of enantioenriched products.

Application in Suzuki-Miyaura Cross-Coupling

Phosphinamide-based ligands have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2] The phosphinamide moiety can influence the steric and electronic environment of the palladium center, thereby enhancing catalytic activity.[1]

A phosphinamide-based cyclopalladium complex has been shown to be a highly active precatalyst for Suzuki-Miyaura cross-coupling of sterically congested nonactivated enolates, proceeding under mild conditions.[2]

Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a phosphinamide-type ligand.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids

This protocol is a representative procedure based on established methods for Suzuki-Miyaura reactions using phosphine-based ligands.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

This compound-based ligand (e.g., a bulky derivative, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate (3.6 mg, 0.02 mmol), the this compound-based ligand (0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the flask.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Chiral Organocatalysts for Asymmetric Synthesis

A significant application of this compound derivatives lies in the field of asymmetric catalysis, where P-stereogenic phosphinamides have been employed as chiral organocatalysts.[2][3] These catalysts have proven to be highly effective in a range of enantioselective transformations, including the desymmetric reduction of cyclic 1,3-diketones and C-H functionalization reactions.[2][3]

Application in Enantioselective C-H Functionalization

The development of methods for the enantioselective synthesis of P-stereogenic phosphinamides has been a major advance.[4] One such method involves the palladium-catalyzed enantioselective C-H alkynylation, using a chiral ligand to control the stereochemistry at the phosphorus center.[3] These resulting chiral phosphinamides can then be used as catalysts or ligands in other reactions.

The following is a representative protocol for the synthesis of P-stereogenic phosphinamides, a key step in their application as chiral catalysts.

Experimental Protocol: Synthesis of P-Stereogenic Phosphinamides via Pd(II)-Catalyzed Enantioselective C-H Alkynylation[3]

Materials:

-

Diarylphosphinamide substrate (0.2 mmol)

-

Alkynyl bromide (0.3 mmol)

-

Pd(OAc)₂ (0.02 mmol, 10 mol%)

-

L-pyroglutamic acid (L-pGlu-OH) as chiral ligand (0.04 mmol, 20 mol%)

-

Silver carbonate (Ag₂CO₃, 0.2 mmol)

-

tert-Amyl alcohol (t-AmylOH, 2.0 mL)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

In a glovebox, to a screw-capped vial, add the diarylphosphinamide substrate (0.2 mmol), alkynyl bromide (0.3 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), L-pGlu-OH (5.2 mg, 0.04 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).

-

Add tert-Amyl alcohol (2.0 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at 80 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by preparative thin-layer chromatography (PTLC) to afford the P-stereogenic phosphinamide product.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the quantitative data for representative reactions involving this compound derivatives.

Table 1: Enantioselective C-H Alkynylation of Diarylphosphinamides [3]

| Entry | Diarylphosphinamide Substrate | Alkynyl Bromide | Yield (%) | ee (%) |

| 1 | This compound | (Triisopropylsilyl)ethynyl bromide | 65 | 95 |

| 2 | Di(p-tolyl)phosphinamide | (Triisopropylsilyl)ethynyl bromide | 70 | 96 |

| 3 | Di(p-fluorophenyl)phosphinamide | (Triisopropylsilyl)ethynyl bromide | 68 | 94 |

| 4 | Di(p-chlorophenyl)phosphinamide | (Triisopropylsilyl)ethynyl bromide | 65 | 93 |

| 5 | Di(m-tolyl)phosphinamide | (Triisopropylsilyl)ethynyl bromide | 76 | 96 |

Table 2: P-Stereogenic Phosphinamide-Catalyzed Desymmetric Reduction of 1,3-Diketones (Representative Data)[2]

| Entry | 1,3-Diketone Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 2-Methyl-1,3-cyclohexanedione | 5 | 95 | 98 |

| 2 | 2-Ethyl-1,3-cyclohexanedione | 5 | 92 | 97 |

| 3 | 2-Propyl-1,3-cyclohexanedione | 5 | 90 | 96 |

| 4 | 2-Methyl-1,3-cyclopentanedione | 10 | 88 | 95 |

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Phosphinamide-Based Catalysts: Discovery, Methodology Development, and Applications in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]